Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a substituted piperidine moiety via a methanone bridge.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c18-13-2-1-7-19-16(13)24-12-5-8-22(9-6-12)17(23)11-3-4-14-15(10-11)21-25-20-14/h1-4,7,10,12H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQDEJGAWNEZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core This can be achieved through the reaction of 2-aminobenzenethiol with nitrous acid, followed by cyclizationFinally, the 3-chloropyridin-2-yl group is introduced via an etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its electron-accepting properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic photovoltaics and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s electron-accepting properties allow it to participate in electron transfer reactions, which can affect various biological processes. For example, it may inhibit certain enzymes or disrupt cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
(a) Benzo[c][1,2,5]oxadiazol-5-yl Derivatives
- Compound: Benzo[c][1,2,5]oxadiazol-5-yl(piperidin-1-yl)methanone (Farampator, CX-691) Key Differences: Replaces the thiadiazole sulfur with oxygen, reducing electron-withdrawing effects. Impact: Enhanced solubility due to decreased lipophilicity compared to thiadiazole derivatives. Farampator is a known AMPA receptor modulator, suggesting the oxadiazole core may favor receptor binding over kinase interactions . Molecular Weight: 231.25 g/mol (vs. ~403.8 g/mol estimated for the target compound) .
(b) Piperidine Substituent Modifications
- Compound: Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone Key Differences: Replaces the 3-chloropyridinyloxy group with a pyridyl-isopropyl-oxadiazole moiety. Impact: Increased molecular weight (435.5 g/mol) and steric bulk, likely enhancing selectivity for kinase active sites (e.g., CDK9) . Structural Note: Piperazine instead of piperidine may alter conformational flexibility .
- Compound: Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone Key Differences: Substitutes 3-chloropyridine with a furan-oxadiazole group. Molecular weight: 381.4 g/mol .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural composition.
Electronic and Steric Effects
- Thiadiazole vs. Oxadiazole Cores : The sulfur atom in the thiadiazole ring (target compound) provides stronger electron-withdrawing effects compared to oxadiazole (). This may enhance interactions with electrophilic regions in biological targets, such as kinase ATP-binding pockets .
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole core, which is known for its bioactive properties. The presence of the piperidine and chloropyridine moieties contributes to its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant anticancer activity. Specifically, compounds designed with this scaffold have been evaluated for their ability to inhibit activin receptor-like kinase 5 (ALK5), a target in cancer therapy. One study reported that certain derivatives showed promising IC50 values, indicating their potential as inhibitors in cancer cell lines .
Antimicrobial Properties
Another area of research has focused on the antimicrobial activity of benzo[c][1,2,5]thiadiazole derivatives. These compounds have been tested against various bacterial strains and fungi, with some exhibiting substantial inhibitory effects. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways .
Neuroprotective Effects
Research has also suggested that compounds containing the benzo[c][1,2,5]thiadiazole structure may offer neuroprotective benefits. They may modulate pathways involved in neurodegeneration and inflammation, potentially serving as therapeutic agents for conditions like Alzheimer's disease .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of benzo[c][1,2,5]thiadiazole derivatives, several compounds were synthesized and tested against MCF-7 breast cancer cells. The results indicated that specific substitutions on the thiadiazole ring enhanced cytotoxicity compared to standard chemotherapeutics .
| Compound ID | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 14a | 10.5 | ALK5 inhibition |
| 14b | 15.3 | Induction of apoptosis |
| 14c | 8.7 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
A series of benzo[c][1,2,5]thiadiazole derivatives were screened for antimicrobial activity against Staphylococcus aureus and E. coli. The findings showed that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
| Compound ID | MIC (µg/mL) | Target Organism |
|---|---|---|
| A1 | 32 | Staphylococcus aureus |
| A2 | 16 | E. coli |
The biological activities of benzo[c][1,2,5]thiadiazole derivatives can be attributed to several mechanisms:
- ALK5 Inhibition : The inhibition of ALK5 disrupts TGF-β signaling pathways involved in tumor progression.
- Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial cell membranes.
- Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Q & A
Q. What are the established synthetic routes for Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone?
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates like 4-(benzo[d]thiazol-2-yl)benzenamine. A common approach involves:
- Step 1 : Condensation of aryl amines with aryl isothiocyanates in DMF under reflux to form thiourea intermediates .
- Step 2 : Cyclization using formaldehyde and acid (e.g., HCl) or amines to form heterocyclic cores like oxadiazinane or triazinane derivatives .
- Step 3 : Functionalization of the piperidine moiety via nucleophilic substitution (e.g., introducing 3-chloropyridinyloxy groups) under controlled conditions. Key reagents include arylisothiocyanates, formaldehyde, and DMF as the solvent. Purification often involves recrystallization from ethanol or column chromatography .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Structural confirmation relies on:
- 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., distinguishing aromatic vs. aliphatic signals) .
- HRMS : For precise molecular weight determination and fragmentation pattern analysis .
- IR Spectroscopy : To identify functional groups like C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) . For complex cases, 2D NMR (COSY, HSQC) resolves overlapping signals, particularly in heterocyclic regions .
Q. What are common impurities encountered during synthesis, and how are they identified?
Common impurities include:
- Unreacted intermediates : Detected via TLC (e.g., residual thiourea derivatives using iodine visualization) .
- Isomeric byproducts : Identified through distinct NMR chemical shifts (e.g., axial vs. equatorial substituents in piperidine rings) .
- Oxidation products : Spotted using HRMS (e.g., sulfoxide or sulfone derivatives of thiadiazole) . Purity is quantified via HPLC (≥95% purity threshold) and melting point analysis (sharp melting ranges indicate homogeneity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the target compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates, while ethanol aids in cyclization .
- Catalyst use : Acid catalysts (e.g., HCl) accelerate cyclization; base catalysts (e.g., K₂CO₃) facilitate nucleophilic substitutions .
- Temperature control : Reflux (~90–95°C) for cyclization vs. room temperature for sensitive substitutions .
- Stoichiometry : Excess aryl isothiocyanate (1.2 eq.) drives thiourea formation to completion, minimizing side reactions . Refer to reaction yield tables (e.g., Table 1 in ) to correlate conditions (time, solvent) with yields (48–79%).
Q. What computational methods are used to predict the compound’s reactivity or interactions?
Advanced modeling includes:
- Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : For studying interactions with biological targets (e.g., AMPA receptors) using software like AutoDock or Schrödinger .
- QSAR models : Correlate structural features (e.g., electron-withdrawing Cl substituents) with bioactivity (e.g., antimicrobial MIC values) .
Q. How are contradictions in spectral data resolved during structural elucidation?
Contradictions arise from:
- Dynamic proton exchange : Observed in piperidine NH groups, resolved by variable-temperature NMR .
- Overlapping signals : Addressed via 2D NMR (e.g., HSQC to assign quaternary carbons) or isotopic labeling .
- Ambiguous mass fragments : Cross-validated using HRMS-MS and comparison with synthetic standards . For example, conflicting NOE correlations in rigid heterocycles may require X-ray crystallography for definitive confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
